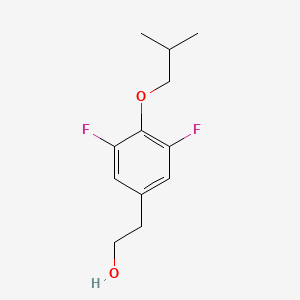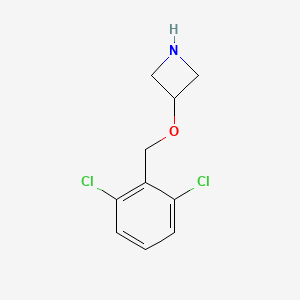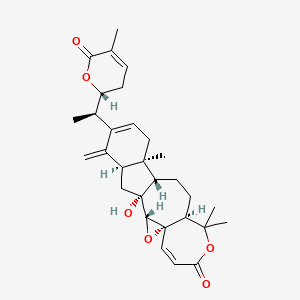
Longipedlactone D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Longipedlactone D is a triterpene dilactone isolated from the plant Kadsura longipedunculata. This compound belongs to a family of natural products known for their unique chemical structures and diverse biological activities. This compound has attracted significant attention due to its potential therapeutic applications, particularly in the fields of oncology and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Longipedlactone D involves multiple steps, starting from readily available natural precursors. The key steps include cyclization, oxidation, and esterification reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Kadsura longipedunculata using solvent extraction techniques. The plant material is subjected to maceration or percolation with organic solvents such as ethanol or methanol. The crude extract is then purified using chromatographic methods to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions: Longipedlactone D undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying triterpene synthesis and reactivity.
Biology: Investigated for its cytotoxic effects against cancer cell lines, showing promise as an anti-cancer agent.
Medicine: Explored for its anti-inflammatory, antioxidant, and hepatoprotective properties.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals
Mecanismo De Acción
Longipedlactone D can be compared with other similar triterpene dilactones isolated from Kadsura species, such as Longipedlactone A, B, and C. These compounds share similar structural features but differ in their biological activities and potency. This compound is unique due to its specific cytotoxic effects and its ability to modulate distinct molecular pathways .
Comparación Con Compuestos Similares
- Longipedlactone A
- Longipedlactone B
- Longipedlactone C
- Longipedlactone J
Propiedades
Fórmula molecular |
C30H38O6 |
|---|---|
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
(1R,2R,4S,10S,13S,14R,19R)-1-hydroxy-9,9,14-trimethyl-18-methylidene-17-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-3,8-dioxapentacyclo[11.7.0.02,4.04,10.014,19]icosa-5,16-dien-7-one |
InChI |
InChI=1S/C30H38O6/c1-16-7-8-21(34-25(16)32)18(3)19-11-13-28(6)20(17(19)2)15-29(33)23(28)10-9-22-27(4,5)35-24(31)12-14-30(22)26(29)36-30/h7,11-12,14,18,20-23,26,33H,2,8-10,13,15H2,1,3-6H3/t18-,20+,21-,22+,23+,26-,28-,29-,30+/m1/s1 |
Clave InChI |
GQHIKDRJYUFCEK-JMZFCEMOSA-N |
SMILES isomérico |
CC1=CC[C@@H](OC1=O)[C@H](C)C2=CC[C@]3([C@@H]4CC[C@@H]5[C@@]6(C=CC(=O)OC5(C)C)[C@@H]([C@]4(C[C@H]3C2=C)O)O6)C |
SMILES canónico |
CC1=CCC(OC1=O)C(C)C2=CCC3(C4CCC5C(OC(=O)C=CC56C(C4(CC3C2=C)O)O6)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


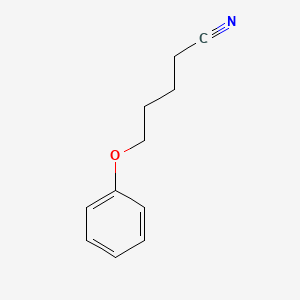
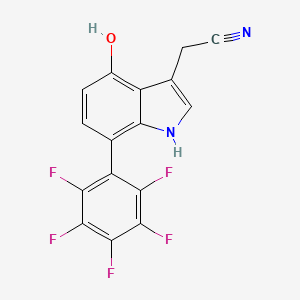
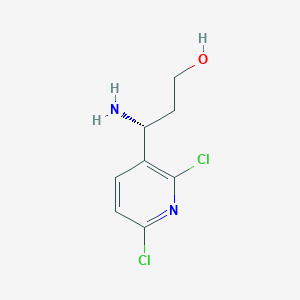
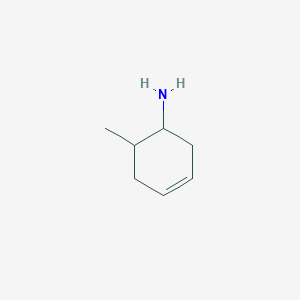

![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)](/img/structure/B13081672.png)

![(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13081685.png)



![3-[(2-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13081698.png)
